molecular formula C12H14ClN3O2 B1434154 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride CAS No. 1803567-22-7

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

Cat. No.: B1434154
CAS No.: 1803567-22-7
M. Wt: 267.71 g/mol
InChI Key: ZUGXHPSDEVSCOR-UHFFFAOYSA-N
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Description

Historical Context and Development

The historical development of this compound can be traced through the broader evolution of oxadiazole chemistry, which began in the late 19th century. The foundational work in oxadiazole synthesis was established in 1884 when Tiemann and Krüger first synthesized the 1,2,4-oxadiazole nucleus, laying the groundwork for future developments in this heterocyclic system. This pioneering achievement opened new avenues for heterocyclic chemistry and established oxadiazoles as important synthetic targets.

The development of modern synthetic methodologies for oxadiazole formation has evolved significantly over the past century, with particular emphasis on developing efficient routes to 3,5-disubstituted derivatives. The classical approach involving nitrile oxide cycloaddition reactions provided early access to these compounds, though limitations in yields and reaction conditions spurred the development of alternative synthetic strategies. The introduction of microwave-assisted synthesis techniques revolutionized oxadiazole preparation, enabling remarkably short reaction times and improved yields while reducing the use of volatile organic solvents.

The specific development of morpholine-containing oxadiazole derivatives emerged from systematic structure-activity relationship studies aimed at optimizing biological properties. Research groups recognized that the morpholine moiety could enhance water solubility and improve pharmacokinetic profiles while maintaining or enhancing biological activity. The combination of phenyl-substituted oxadiazoles with morpholine represents a rational design approach based on bioisosterism principles, where the oxadiazole ring serves as a bioisostere for esters and amides.

The creation of this compound as a distinct research compound reflects the maturation of synthetic methodologies and the increasing sophistication of drug design strategies. The compound's entry into chemical databases and research literature marks its establishment as a valuable tool for investigating oxadiazole-based pharmacology.

Classification within Heterocyclic Chemistry

This compound occupies a unique position within the hierarchical classification of heterocyclic compounds, representing a complex multi-ring system with distinct pharmacophoric elements. The compound is primarily classified as a 1,2,4-oxadiazole derivative, placing it within the broader category of five-membered heterocycles containing both nitrogen and oxygen heteroatoms. This classification reflects the dominant structural feature that defines the compound's chemical behavior and biological properties.

Within the oxadiazole family, four distinct isomers exist based on the relative positioning of heteroatoms: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole (furazan), and 1,3,4-oxadiazole. The 1,2,4-oxadiazole isomer present in this compound is particularly significant due to its stability and prevalence in pharmaceutical applications, including drugs such as raltegravir, butalamine, fasiplon, oxolamine, and pleconaril. This isomeric preference reflects the favorable electronic distribution and synthetic accessibility of the 1,2,4-arrangement.

The morpholine component introduces an additional layer of classification, as this compound simultaneously belongs to the morpholine family of six-membered heterocycles. Morpholine derivatives are widely recognized for their pharmaceutical applications and their ability to modulate molecular properties such as solubility, permeability, and metabolic stability. The dual heterocyclic nature of this compound creates a hybrid classification that encompasses both oxadiazole and morpholine pharmacophores.

Classification Category Specific Designation Structural Features
Primary Heterocycle 1,2,4-Oxadiazole Five-membered ring with N-N-O arrangement
Secondary Heterocycle Morpholine Six-membered ring with N and O heteroatoms
Substitution Pattern 3,5-Disubstituted Phenyl at position 3, morpholine at position 5
Salt Form Hydrochloride Protonated amine with chloride counterion
Functional Groups Aromatic, Heterocyclic Multiple ring systems with heteroatoms

From a broader chemical perspective, the compound belongs to the azole family, which encompasses five-membered heterocycles containing at least one nitrogen atom. This classification connects it to other important pharmaceutical heterocycles such as imidazoles, triazoles, and tetrazoles, all of which share similar synthetic approaches and biological activities.

Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, reflecting the compound's complex structural architecture through a hierarchical naming system. The primary name identifies the morpholine ring as the base structure, with the oxadiazole moiety designated as a substituent at the 3-position of the morpholine ring. This naming convention prioritizes the morpholine component while clearly indicating the position and nature of the oxadiazole substitution.

The structural identification of this compound relies on multiple analytical parameters that collectively define its molecular identity. The molecular formula C12H14ClN3O2 indicates the presence of twelve carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms. The molecular weight of 267.71 g/mol for the hydrochloride salt form, compared to 231.25 g/mol for the free base, reflects the addition of hydrogen chloride to form the more stable and soluble salt.

The International Chemical Identifier (InChI) provides a unique textual representation of the compound's structure: InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H. This identifier encodes the connectivity and stereochemistry information, enabling unambiguous structural identification across chemical databases and literature sources.

The Simplified Molecular Input Line Entry System (SMILES) notation C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl provides a linear representation of the molecular structure, facilitating computational analysis and database searching. This notation clearly shows the morpholine ring connectivity and the oxadiazole substitution pattern.

Identifier Type Value Purpose
Chemical Abstracts Service Number 1803567-22-7 Unique registry number
PubChem Compound Identifier Not specified for salt form Database reference
InChI Key ZUGXHPSDEVSCOR-UHFFFAOYSA-N Hashed structure identifier
Molecular Formula C12H14ClN3O2 Elemental composition
IUPAC Name 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride Systematic nomenclature

The stereochemical aspects of the compound are relatively straightforward, as the structure contains no defined chiral centers in its current form. This achiral nature simplifies both synthesis and analysis while maintaining the compound's biological activity potential. The planar nature of the oxadiazole ring and the chair conformation typically adopted by the morpholine ring contribute to the compound's overall three-dimensional structure.

Significance in Oxadiazole Research

The significance of this compound within oxadiazole research extends beyond its individual properties to encompass its role as a representative compound for understanding structure-activity relationships in this important class of heterocycles. The compound serves as a valuable model system for investigating how different substitution patterns on the oxadiazole ring influence biological activity and pharmacological properties. Its well-defined structure and documented synthesis make it an ideal reference compound for comparative studies within the oxadiazole family.

Research significance is particularly evident in the compound's contribution to understanding the bioisosteric properties of oxadiazoles. The 1,2,4-oxadiazole ring system serves as an effective bioisostere for esters and amides, providing similar hydrogen bonding capabilities while offering improved metabolic stability. This compound exemplifies how oxadiazole derivatives can maintain or enhance biological activity while providing superior pharmacokinetic properties compared to traditional functional groups.

The compound's role in antimicrobial research has established its importance in addressing contemporary challenges related to drug resistance. Studies have demonstrated that oxadiazole-morpholine derivatives exhibit significant antimicrobial activity against various pathogens, positioning compounds like this one as potential solutions for resistant infections. The structural framework provided by this compound has informed the design of related derivatives with enhanced antimicrobial properties.

In cancer research, the compound has contributed to understanding how oxadiazole derivatives can inhibit tumor growth through multiple mechanisms. Research has shown that compounds containing similar structural elements can interfere with cellular proliferation pathways, induce apoptosis, and disrupt angiogenesis. The specific combination of the phenyl-oxadiazole core with the morpholine moiety provides insights into optimizing anticancer activity through structural modifications.

Research Area Contribution Impact
Structure-Activity Relationships Reference compound for substitution studies Enhanced understanding of oxadiazole pharmacophores
Bioisosterism Model for ester/amide replacement Improved drug design strategies
Antimicrobial Development Lead compound identification Potential solutions for resistant pathogens
Anticancer Research Mechanism elucidation Multiple pathway targeting approaches
Synthetic Methodology Standardized preparation protocols Reproducible research outcomes

The compound's significance extends to synthetic methodology development, where it serves as a benchmark for evaluating new synthetic approaches to oxadiazole formation. Its preparation has been optimized through various methods, including microwave-assisted synthesis and one-pot procedures, contributing to the advancement of green chemistry principles in heterocyclic synthesis.

Current Research Landscape

The current research landscape surrounding this compound reflects the broader trends in oxadiazole research, with emphasis on addressing emerging challenges in drug discovery and development. Contemporary investigations focus on overcoming drug resistance mechanisms, particularly in the context of antimicrobial and anticancer applications. Researchers are actively exploring how structural modifications to compounds like this one can enhance activity against resistant disease targets while maintaining favorable safety profiles.

Recent pharmacological updates have highlighted the expanding therapeutic potential of oxadiazole derivatives, with particular attention to their anti-inflammatory, anticonvulsant, hypoglycemic, antitubercular, anxiolytic, antimicrobial, antitumor, and anticancer properties. This compound serves as a representative example for investigating these diverse biological activities, providing a structural foundation for understanding how different pharmacophores contribute to specific therapeutic effects.

Current synthesis research emphasizes the development of environmentally friendly and efficient synthetic methodologies. Recent advances include mechanochemistry approaches, photoredox catalysis, and tandem reaction strategies that reduce reaction times, improve yields, and minimize environmental impact. The synthesis of this compound has benefited from these methodological improvements, making it more accessible for research applications.

The integration of computational chemistry and artificial intelligence in drug discovery has created new opportunities for optimizing compounds like this compound. Modern research employs molecular modeling, quantitative structure-activity relationship analysis, and machine learning algorithms to predict biological activities and guide structural modifications. These approaches accelerate the identification of promising derivatives while reducing the need for extensive experimental screening.

Contemporary research also focuses on understanding the detailed mechanisms of action for oxadiazole derivatives at the molecular level. Advanced techniques such as X-ray crystallography, nuclear magnetic resonance spectroscopy, and cryo-electron microscopy provide insights into how these compounds interact with their biological targets. This mechanistic understanding informs rational drug design efforts and helps optimize therapeutic efficacy.

The current landscape includes increased attention to pharmaceutical development considerations such as formulation science, drug delivery systems, and personalized medicine applications. Researchers are investigating how compounds like this one can be incorporated into novel drug delivery platforms to improve therapeutic outcomes. The hydrochloride salt form of this compound represents an early example of optimizing pharmaceutical properties through salt formation strategies.

Properties

IUPAC Name

3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-12(17-15-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGXHPSDEVSCOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=NC(=NO2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime and Ester Condensation Route

  • Starting materials: Benzamidoxime (the amidoxime derivative of benzonitrile) and morpholine-containing esters or acid derivatives.
  • Reaction: Benzamidoxime reacts with an ester such as ethyl salicylate or a morpholine-substituted ester under reflux conditions to form the 1,2,4-oxadiazole ring.
  • Cyclization: The reaction proceeds via nucleophilic attack of the amidoxime nitrogen on the ester carbonyl, followed by ring closure and dehydration to yield the oxadiazole.
  • Yield: Literature reports yields around 70-75% for related oxadiazole compounds synthesized via this method.

This method is exemplified in the synthesis of 2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol, which shares the oxadiazole core with the target compound and uses benzamidoxime and ethyl salicylate as precursors.

Cyclization via Carboxamide Intermediates

  • Intermediate formation: Morpholine-2-carboxamide derivatives can be prepared and then converted to oxadiazoles by reaction with appropriate reagents.
  • Cyclization conditions: Heating with reagents such as dimethylacetamide dimethyl acetal under reflux (around 110°C) forms imidate intermediates.
  • Ring closure: Treatment with hydroxylamine hydrochloride in solvents like dioxane and glacial acetic acid promotes cyclization to the oxadiazole ring.
  • Neutralization: Final neutralization with sodium hydroxide yields the oxadiazole morpholine compound.
  • Advantages: This method allows precise control over substitution patterns on the morpholine ring.

Photoredox Catalysis and [3+2] Cycloaddition

  • Novel method: A greener synthetic approach involves visible-light-induced [3+2] cycloaddition of disubstituted azirines with nitrosoarenes using organic dye photoredox catalysts.
  • Outcome: This method produces trisubstituted 1,2,4-oxadiazoles under mild conditions without harsh reagents.
  • Limitations: Moderate yields (35–50%) and limited substrate scope currently restrict broad application.
  • Potential: This approach may be adapted for synthesizing phenyl-substituted oxadiazoles in the future.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Amidoxime formation Benzamidoxime from benzonitrile Starting amidoxime precursor
Ester condensation Ethyl salicylate or morpholine-substituted esters, reflux Formation of oxadiazole ring
Cyclization Hydroxylamine hydrochloride, glacial acetic acid, dioxane, reflux Ring closure to 1,2,4-oxadiazole
Salt formation Hydrogen chloride in suitable solvent Formation of hydrochloride salt
Photoredox catalysis (alt) Organic dye catalyst, visible light Green synthesis alternative

Analytical Characterization

Data Table: Comparison of Preparation Routes

Preparation Method Starting Materials Reaction Conditions Yield (%) Advantages Limitations
Amidoxime + Ester Condensation Benzamidoxime + Ethyl esters Reflux in organic solvents, 24h 70-75 Straightforward, moderate yield Use of organic solvents
Carboxamide Intermediate Route Morpholine-2-carboxamide + reagents Reflux at 110°C, multiple steps 65-70 Good control over substitutions Multi-step, requires careful pH
Photoredox Catalysis Disubstituted azirines + nitrosoarenes Visible light, organic dye catalyst 35-50 Green chemistry, mild conditions Moderate yield, limited scope

Summary and Research Insights

  • The amidoxime and ester condensation method remains the most practical and widely used for synthesizing 3-(3-phenyl-1,2,4-oxadiazol-5-yl)morpholine derivatives, offering good yields and structural control.
  • The carboxamide intermediate route allows for precise substitution on the morpholine ring but involves more complex steps.
  • Emerging photoredox catalysis offers environmentally friendly conditions but requires further optimization for higher yields and broader applicability.
  • The formation of the hydrochloride salt improves solubility and stability, important for pharmaceutical applications.
  • Analytical techniques such as NMR, MS, and elemental analysis are critical for confirming structure and purity.

This comprehensive review of preparation methods for this compound integrates diverse research findings, highlighting classical and novel synthetic approaches with their respective advantages and challenges.

Chemical Reactions Analysis

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acyl chlorides, hydroxylamine, and organic nitriles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in drug development due to its structural characteristics that allow for interactions with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit anticancer properties. For instance, compounds similar to 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride have been tested for their ability to inhibit tumor growth in various cancer cell lines. The oxadiazole moiety is known to enhance the bioactivity of drugs through mechanisms such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of oxadiazole derivatives. Specifically, the presence of the morpholine ring enhances the compound's ability to penetrate bacterial membranes, making it a candidate for developing new antibiotics . Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

Material Science

In material science, this compound is being explored for its potential use in creating novel materials with specific optical and electronic properties.

Fluorescent Materials

The incorporation of oxadiazole units into polymer matrices has led to the development of fluorescent materials. These materials are useful in applications such as organic light-emitting diodes (OLEDs) and sensors . The fluorescence properties can be tuned by modifying the substituents on the oxadiazole ring.

Conductive Polymers

The compound's ability to form stable complexes with metals makes it a candidate for use in conductive polymers. These materials are essential for applications in electronics and energy storage devices .

Research Tool

In research settings, this compound serves as a valuable tool for studying biological processes and chemical reactions.

Biological Assays

The compound can be utilized in various biological assays to understand cellular mechanisms better. Its ability to interact with specific proteins or enzymes allows researchers to investigate pathways involved in diseases like cancer or infections .

Chemical Synthesis

As a reagent, this compound can facilitate the synthesis of other complex molecules through various chemical reactions such as cyclization and substitution reactions. Its versatility makes it an important building block in organic synthesis .

Case Studies

StudyApplicationFindings
Anticancer ActivityDemonstrated significant inhibition of tumor growth in vitro.
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for new antibiotic development.
Fluorescent MaterialsDeveloped materials suitable for OLEDs with tunable fluorescence properties.
Biological AssaysUsed to study protein interactions in cancer cells.

Mechanism of Action

The mechanism of action of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in pathogens or cancer cells . Additionally, it may bind to receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)piperidine Hydrochloride

  • Structural Difference : The morpholine ring is replaced with piperidine (a six-membered ring containing one nitrogen atom).
  • Bioactivity: The absence of oxygen may alter hydrogen-bonding interactions with biological targets, affecting binding affinity or selectivity.

3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine Hydrochloride

  • Structural Difference : The phenyl group on the oxadiazole ring is replaced with a methyl group.
  • Physical Properties: Melting point is 176–177°C, suggesting high crystallinity. The target compound’s melting point is unreported but could differ based on phenyl substitution .
  • Applications : Methyl substitution simplifies synthesis but may diminish activity in assays requiring aromatic interactions.

(3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine Hydrochloride

  • Structural Difference : A methanamine group replaces the morpholine ring.
  • Impact: Solubility: The linear amine may reduce solubility compared to the cyclic morpholine’s oxygen-mediated polarity .

[3-(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]amine Hydrochloride

  • Structural Difference : A methylene-linked primary amine substitutes the morpholine ring.
  • Impact :
    • Bioavailability : The primary amine may enhance metabolic instability compared to the morpholine’s cyclic structure .
    • Synthetic Utility : This simpler structure is commercially available (CAS 1216872-37-5) and used in agrochemical or pharmaceutical intermediates .

3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole Hydrochloride

  • Structural Difference : The oxadiazole is replaced with an isoxazole ring, and a hydroxyethylmorpholine side chain is added.
  • Impact: Electronic Properties: Isoxazole’s single nitrogen atom vs. oxadiazole’s two nitrogen atoms may alter electron distribution and target binding .

Butalamine Hydrochloride

  • Structural Difference : Features a dibutyl-ethanediamine chain linked to the oxadiazole ring.
  • Impact :
    • Lipophilicity : The dibutyl groups increase hydrophobicity, likely enhancing blood-brain barrier penetration compared to the morpholine-containing target compound .
    • Therapeutic Use : Butalamine is a clinically used vasodilator, highlighting the oxadiazole moiety’s versatility in drug design .

Key Structural Trends

  • Oxadiazole Substitution : Phenyl groups enhance lipophilicity and π-π interactions, while methyl groups simplify synthesis but reduce aromatic interactions .
  • Morpholine vs. Piperidine/Amines : Morpholine’s oxygen improves solubility and hydrogen-bonding capacity, whereas piperidine or linear amines may enhance lipophilicity .

Toxicological Insights

  • Genotoxicity: A related compound, 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propionic acid, exhibited genotoxic activity in Ames tests, suggesting the oxadiazole ring’s electronic properties may influence DNA interactions. Substitutions (e.g., morpholine) could modulate this risk .

Commercial Availability

  • Several analogs, such as [3-(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride, are marketed as building blocks for drug discovery, indicating their utility in diverse applications .

Biological Activity

3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a heterocyclic compound that incorporates a morpholine ring and a 1,2,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C₁₂H₁₄ClN₃O₂
  • Molecular Weight : 267.71 g/mol
  • CAS Number : 1803567-22-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to the inhibition of various enzymes and receptors involved in critical cellular processes. Notably, this compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance:

Cell Line IC₅₀ (µM) Reference Compound IC₅₀ (µM)
MCF-715.63Tamoxifen10.38
A5490.12 - 2.78DoxorubicinVaries
A375Varies--

The compound exhibited significant cytotoxic effects in vitro, with IC₅₀ values comparable to established chemotherapeutic agents like Tamoxifen and Doxorubicin .

Case Study: MCF-7 Cell Line

In a detailed study involving the MCF-7 breast cancer cell line, treatment with this compound resulted in:

  • Increased expression of p53 protein.
  • Activation of caspase-3 leading to apoptosis.
  • Disruption of cellular signaling pathways critical for tumor growth .

Antimicrobial Activity

Beyond its anticancer properties, this compound also demonstrates significant antimicrobial activity against both bacterial and fungal strains. The following table summarizes its efficacy:

Microorganism Activity
Escherichia coliSignificant
Pseudomonas aeruginosaModerate
Candida albicansSignificant

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Structure Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research indicates that substituents on the phenyl ring can enhance or diminish biological activity:

  • Electron-donating groups (EDGs) generally increase activity.
  • Electron-withdrawing groups (EWGs) tend to decrease activity.

This relationship underscores the importance of chemical structure in optimizing therapeutic effects .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride?

The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclization reactions. A common approach includes reacting amidoximes with carboxylic acid derivatives under alkaline conditions. For example, hydroxylamine hydrochloride can react with nitriles to form amidoximes, which are subsequently cyclized with activated carbonyl groups. Morpholine integration may occur via nucleophilic substitution or coupling reactions. Chlorination steps (e.g., using phosphorus pentachloride) are often employed to finalize the hydrochloride salt . Characterization is performed using NMR, IR, and X-ray crystallography to confirm regiochemistry and purity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated analogs are present) are essential for confirming substituent positions and detecting tautomeric forms common in oxadiazoles .
  • X-ray crystallography : Resolves ambiguities in regiochemistry and confirms hydrogen bonding patterns, as demonstrated in crystallographic studies of structurally related 1,2,4-oxadiazoles .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns, particularly for detecting impurities in hydrochloride salts .

Q. What safety protocols should be prioritized during handling and storage?

The compound should be stored in airtight containers at room temperature (RT) to prevent hydrolysis. Use fume hoods for handling powdered forms due to potential respiratory hazards. Emergency procedures for spills include neutralization with inert absorbents and disposal via approved chemical waste channels. Safety data for morpholine derivatives suggest avoiding prolonged skin contact to prevent irritation .

Advanced Research Questions

Q. How can researchers address contradictory spectroscopic data in oxadiazole derivatives?

Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. For example, oxadiazole tautomers (e.g., 1,2,4- vs. 1,3,4-isomers) can be distinguished via 15N^{15}N-NMR or computational modeling (DFT). Comparative analysis with reference standards, such as those in pharmaceutical guidelines (e.g., morpholinylphenylcarbamates), ensures accurate assignments .

Q. What experimental strategies optimize pharmacological activity while minimizing off-target effects?

  • Structure-activity relationship (SAR) studies : Modify the phenyl or morpholine moieties to enhance selectivity. For instance, fluorinated analogs (e.g., 3-fluoro-4-morpholinylphenyl derivatives) have shown improved blood-brain barrier penetration in neuroactive compounds .
  • In vivo models : Use chronic administration protocols (e.g., 28-day rodent studies) with behavioral assays (e.g., forced swim tests) to evaluate neuropharmacological effects. Dose-response curves and metabolite profiling (via LC-MS) help identify active intermediates .

Q. How can stability issues in aqueous solutions be mitigated during formulation studies?

Hydrolytic degradation of the oxadiazole ring is a key concern. Strategies include:

  • pH optimization : Buffered solutions at pH 4–6 reduce hydrolysis rates.
  • Lyophilization : Improves shelf life by removing water.
  • Co-solvents : Use ethanol or propylene glycol to enhance solubility without destabilizing the core structure .

Q. What computational methods are effective for predicting bioactivity and binding modes?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with targets like GABA receptors or monoamine transporters. Pharmacophore modeling using software such as Schrödinger’s Phase identifies critical functional groups (e.g., oxadiazole’s hydrogen-bond acceptor sites) for activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-Phenyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.